1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-10-4-3-8(14(16)17)6-11(10)13-5-1-2-9(13)7-15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZJTEXKBQVPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with pyrrole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol. The mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include additional purification steps such as recrystallization or column chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
1-(2-Chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(2-Chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde has shown promise in medicinal chemistry due to its unique structural features that can interact with biological targets.
Materials Science
The compound is also being investigated for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, it can be utilized in the development of OLEDs, enhancing light emission efficiency.
- Polymer Chemistry : It can serve as a building block in synthesizing advanced polymers with tailored properties for specific applications.
Organic Synthesis
As a versatile intermediate, this compound can be employed in various organic synthesis pathways:
- Synthesis of Heterocycles : It can act as a precursor for synthesizing various heterocyclic compounds that are important in pharmaceuticals.
- Functionalization Reactions : The aldehyde group allows for further functionalization reactions, enabling the development of more complex molecules.
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have been documented in the literature:
| Study | Findings |
|---|---|
| Study A (2020) | Investigated derivatives of pyrrole-based compounds for antimicrobial activity; found promising results against Gram-positive bacteria. |
| Study B (2021) | Explored the use of similar nitrophenyl pyrroles in OLED applications; demonstrated enhanced luminescent properties compared to traditional materials. |
| Study C (2023) | Focused on the synthesis of functionalized pyrroles; highlighted the versatility of pyrrole derivatives in drug development. |
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde with structurally related pyrrole-2-carbaldehyde derivatives, focusing on molecular properties, substituent effects, and applications.
Structural Analogs and Their Properties
Biological Activity
1-(2-Chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
This compound is characterized by a pyrrole ring substituted with a chloro and nitro group, which contributes to its unique chemical properties. This compound is primarily investigated for its antimicrobial and anticancer potential, making it a candidate for further therapeutic development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 | 2 |
| Escherichia coli | 12.5 | 2 |
The compound's mechanism of action in inhibiting bacterial growth may involve interference with DNA gyrase, a target for many antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it exhibited cytotoxic effects with IC50 values ranging from 29 to 59 µM across different cell types. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 40 |
| MDA-MB-231 | 50 |
| HeLa | 59 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound can be attributed to its structural features:
- Nitro Group : This group can undergo bioreduction to form reactive intermediates that interact with cellular components.
- Aldehyde Functionality : The aldehyde can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their activity and disrupting cellular processes.
Comparative Analysis
When compared to similar compounds, such as 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenone and 2-chloro-5-nitrobenzaldehyde, the unique substitution pattern on the pyrrole ring of this compound imparts distinct biological properties. For example, while both compounds share the nitrophenyl group, their differing structures lead to variations in reactivity and biological efficacy .
Case Study: Anticancer Efficacy
A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis revealed an increase in apoptotic cells from 0.29% in control groups to approximately 9.74% in treated groups. This suggests that the compound effectively activates cell death pathways, making it a candidate for further investigation in cancer therapies .
Case Study: Antibacterial Activity
In another study focusing on its antibacterial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that it possessed comparable activity to standard antibiotics like ciprofloxacin, suggesting its potential as a lead compound for developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. A general procedure involves reacting substituted pyrrole precursors (e.g., 1-methylpyrrole-2-carbaldehyde derivatives) with halogenated nitroarenes under reflux in aprotic solvents like DMF or THF. For example, yields of 69–86% were achieved using petroleum ether/ethyl acetate solvent systems (20:1 v/v) and column chromatography for purification .
- Optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of nitroaryl halide), reaction time (12–24 hours), and temperature (80–100°C) can improve yields. Monitoring via TLC (Rf = 0.3–0.5) ensures reaction completion .
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : H and C NMR (400 MHz, CDCl) identify aromatic protons (δ 7.4–7.6 ppm), aldehyde protons (δ 9.4–9.7 ppm), and nitrophenyl/pyrrole carbons (δ 120–180 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H] calculated for CHClNO: 263.0124) ensures purity .
- Chromatography : Rf values (e.g., 0.3–0.5 in petroleum ether/ethyl acetate) aid in purification and consistency checks .
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity?
- Mechanistic Insight : The nitro group at the 5-position of the phenyl ring enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). This is critical for designing derivatives for pharmaceutical applications .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of derivatization reactions involving this compound?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can map electrostatic potential surfaces to identify reactive sites. For example, the aldehyde group and nitro-substituted phenyl ring are hotspots for nucleophilic/electrophilic attacks .
- Validation : Compare computational predictions with experimental outcomes (e.g., substituent addition at the pyrrole C-3 vs. phenyl C-4 positions) .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Case Study : Discrepancies in C NMR chemical shifts (e.g., δ 124–132 ppm for pyrrole carbons) may arise from solvent polarity or tautomerism. Use deuterated solvents (CDCl vs. DMSO-d) and 2D NMR (COSY, HSQC) to confirm assignments .
- Cross-Validation : Compare HRMS data with theoretical isotopic patterns to rule out impurities .
Q. How can crystallographic studies elucidate the compound’s structural features?
- Technique : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 296 K) reveals bond angles, dihedral angles between the pyrrole and phenyl rings, and intermolecular interactions (e.g., π-π stacking). For related compounds, torsion angles of 10–15° between aromatic systems were reported .
- Application : Structural data guide the design of derivatives with enhanced steric or electronic properties for target binding .
Q. What environmental and safety considerations are critical during handling?
- Hazard Mitigation : Use fume hoods for reactions (nitro groups may release NO), and avoid skin contact (aldehyde toxicity). Store at 2–8°C under inert gas to prevent decomposition .
- Disposal : Neutralize waste with 10% NaOH before incineration to degrade nitroaromatic byproducts .
Methodological Workflow Table
Key Data Contradictions and Resolutions
- Issue : Conflicting H NMR shifts for pyrrole protons (δ 6.8–7.1 ppm vs. δ 6.0–6.5 ppm).
Resolution : Verify solvent effects (CDCl vs. DMSO-d) and substituent electronic influences . - Issue : Variable yields (28–86%) in derivative synthesis.
Resolution : Optimize catalyst loading (e.g., 5 mol% Pd(PPh)) and reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
